![molecular formula C12H7N3O6S B2825061 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 499987-46-1](/img/structure/B2825061.png)
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrobenzo[d][1,3]dioxole moiety linked to a thioxodihydropyrimidine dione core, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-nitrobenzo[d][1,3]dioxole and thiourea.
Condensation Reaction: The key step involves a condensation reaction between 6-nitrobenzo[d][1,3]dioxole and thiourea in the presence of a suitable base, such as sodium ethoxide, under reflux conditions. This reaction forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound. This step may require additional reagents like acetic anhydride and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The aromatic ring in the nitrobenzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound’s structure serves as a scaffold for designing new drugs targeting specific biological pathways.
Industry
Material Science: The compound and its derivatives are explored for their potential use in developing new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2,4-dioxodihydropyrimidine-6(1H)-one
Biological Activity
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrimidine core with a thioxo group and a nitro-substituted benzo[d][1,3]dioxole moiety, which together may confer various pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C12H7N3O7
- Key Functional Groups : Nitro group, thioxo group, pyrimidine core
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with barbituric acid under basic conditions. The reaction is generally conducted in solvents like ethanol or methanol with bases such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. The presence of the nitro group may enhance the compound's ability to scavenge free radicals and protect against oxidative stress .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an inhibitor of xanthine oxidase , an enzyme involved in the production of reactive oxygen species (ROS). Inhibiting xanthine oxidase can help mitigate oxidative stress-related diseases .
Anti-glycation Activity
The compound has shown promise in inhibiting advanced glycation end-products (AGEs), which are implicated in diabetes complications. In vitro studies have demonstrated that derivatives related to this compound inhibit α-glucosidase activity in a reversible mixed-type manner, with IC50 values ranging from 264.07 ± 1.87 µM to 448.63 ± 2.46 µM .
Comparative Analysis of Biological Activity
Compound | IC50 (µM) | Activity Level |
---|---|---|
5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine | Not specified | Potential inhibitor |
Acarbose | 875.75 ± 2.08 | Standard |
Rutin | 54.59 ± 2.20 | Standard |
This table highlights the varying degrees of activity among different compounds tested against α-glucosidase and glycation processes.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on α-glucosidase Inhibition :
- Cytotoxicity Studies :
Properties
IUPAC Name |
5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O6S/c16-10-6(11(17)14-12(22)13-10)1-5-2-8-9(21-4-20-8)3-7(5)15(18)19/h1-3H,4H2,(H2,13,14,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHUITXNUBAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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